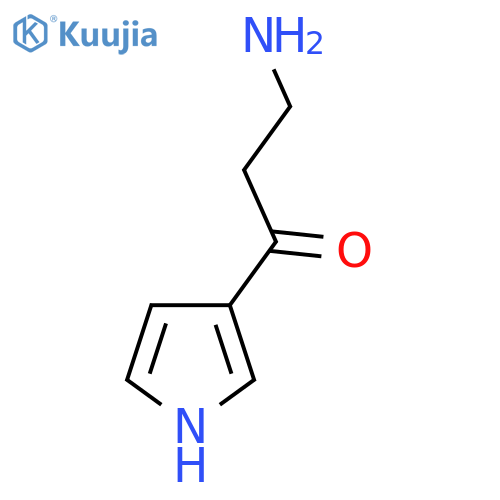Cas no 1368967-01-4 (3-amino-1-(1H-pyrrol-3-yl)propan-1-one)

3-amino-1-(1H-pyrrol-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(1H-pyrrol-3-yl)propan-1-one
- EN300-1840345
- 1368967-01-4
-
- インチ: 1S/C7H10N2O/c8-3-1-7(10)6-2-4-9-5-6/h2,4-5,9H,1,3,8H2
- InChIKey: HLWNSQGJFMHPEU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CNC=1)CCN
計算された属性
- せいみつぶんしりょう: 138.079312947g/mol
- どういたいしつりょう: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 58.9Ų
3-amino-1-(1H-pyrrol-3-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840345-0.25g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1840345-1g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1840345-2.5g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1840345-5.0g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1840345-10.0g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1840345-0.1g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1840345-5g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1840345-0.5g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1840345-0.05g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1840345-1.0g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 1g |
$1414.0 | 2023-06-03 |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one 関連文献
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
3-amino-1-(1H-pyrrol-3-yl)propan-1-oneに関する追加情報
Professional Introduction to 3-amino-1-(1H-pyrrol-3-yl)propan-1-one (CAS No. 1368967-01-4)
3-amino-1-(1H-pyrrol-3-yl)propan-1-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1368967-01-4, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The molecular structure of this compound incorporates both amino and pyrrole functional groups, which are pivotal in determining its reactivity and utility in medicinal chemistry.
The synthesis of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one involves a series of well-defined chemical transformations that highlight the compound's versatility. The presence of the pyrrole ring, a heterocyclic aromatic structure, contributes to the compound's ability to interact with biological targets in a manner that is both specific and effective. This feature makes it a valuable intermediate in the development of novel pharmaceutical agents.
In recent years, there has been a surge in research focused on exploring the pharmacological properties of compounds containing the pyrrole moiety. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amino group in 3-amino-1-(1H-pyrrol-3-yl)propan-1-one further enhances its potential as a pharmacophore, enabling it to participate in hydrogen bonding interactions with biological receptors.
One of the most compelling aspects of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one is its role in the synthesis of more complex molecules. Researchers have leveraged this compound as a building block for creating structurally diverse derivatives that exhibit enhanced biological activity. For instance, modifications to the pyrrole ring or the amino group have led to the discovery of new compounds with improved efficacy and reduced toxicity.
The growing interest in this compound is also driven by its potential applications in drug discovery and development. The ability to modify its structure allows chemists to fine-tune its properties, making it an ideal candidate for generating libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds that can be further optimized into therapeutic agents.
Recent advancements in computational chemistry have further accelerated the study of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This level of detail has been crucial in understanding its mechanism of action and in designing analogs with improved pharmacological profiles.
The compound's stability under various conditions has also been a subject of investigation. Studies have shown that 3-amino-1-(1H-pyrrol-3-yl)propan-1-one maintains its structural integrity under both acidic and basic conditions, which is essential for its practical application in synthetic protocols. Additionally, its solubility profile has been optimized for various solvents, making it compatible with a wide range of reaction conditions.
In conclusion, 3-amino-1-(1H-pyrrol-3-yl)propan-1-one (CAS No. 1368967-01-4) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its versatility in synthetic applications, make it a valuable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
1368967-01-4 (3-amino-1-(1H-pyrrol-3-yl)propan-1-one) 関連製品
- 2171773-93-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid)
- 1009-75-2(3'-Bromo-4'-fluoroacetanilide)
- 1341616-28-1(3-(4-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one)
- 2172151-67-4(2-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)
- 2227911-10-4(rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 109172-31-8(2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide)
- 894021-99-9(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2H-1,3-benzodioxole-5-carboxamide)
- 1251304-56-9({4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine)
- 1189863-47-5(N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide)
- 1415392-53-8(12-Cyanododecylphosphonic acid)




